![molecular formula C16H13F6N B14139151 {Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine is a chemical compound known for its unique structure and properties It features a central nitrogen atom bonded to a methyl group and two 4-(trifluoromethyl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-(trifluoromethyl)benzylamine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
科学的研究の応用
N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains similar trifluoromethyl groups but has a different functional group arrangement.
Uniqueness
N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure imparts distinct chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C16H13F6N |
|---|---|
分子量 |
333.27 g/mol |
IUPAC名 |
N-methyl-1,1-bis[4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C16H13F6N/c1-23-14(10-2-6-12(7-3-10)15(17,18)19)11-4-8-13(9-5-11)16(20,21)22/h2-9,14,23H,1H3 |
InChIキー |
YXMKEGOFBPLKTM-UHFFFAOYSA-N |
正規SMILES |
CNC(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


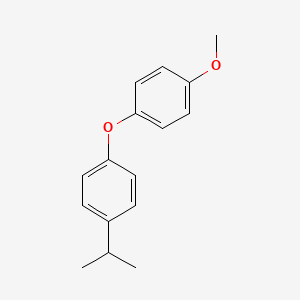
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
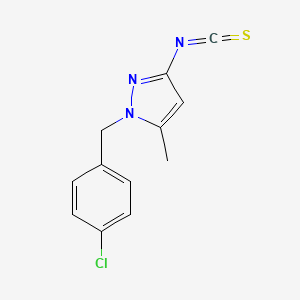

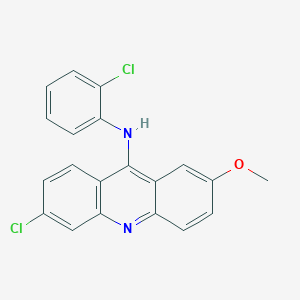
![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
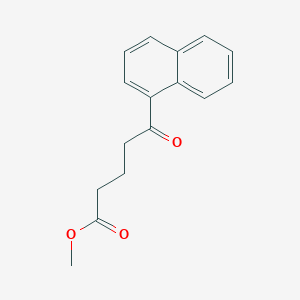

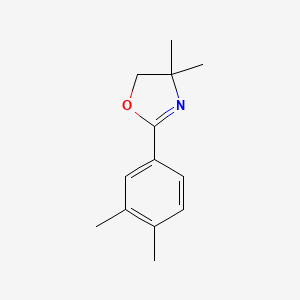
![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)
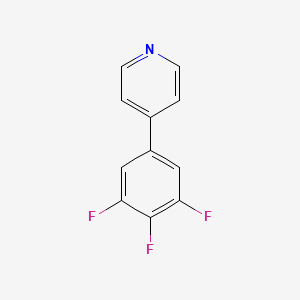
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
